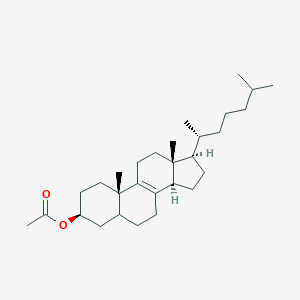
Cholest-8-en-3beta-ol, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-8-en-3beta-ol, acetate is a sterol compound that is found in various organisms, including plants, animals, and fungi. This organic chemical compound is a derivative of cholesterol and has been studied for its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of cholest-8-en-3beta-ol, acetate is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. It has been shown to increase membrane fluidity and permeability, which can affect the function of membrane-bound proteins and enzymes.
Effets Biochimiques Et Physiologiques
Cholest-8-en-3beta-ol, acetate has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of membrane-bound enzymes, such as ATPases and phospholipases. It has also been shown to have an impact on the function of ion channels and receptors. Additionally, cholest-8-en-3beta-ol, acetate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cholest-8-en-3beta-ol, acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Additionally, it has been shown to have a wide range of effects on cellular processes, which makes it a useful tool for studying membrane function. However, there are also limitations to its use. For example, it can be difficult to work with in aqueous solutions, and it can be toxic at high concentrations.
Orientations Futures
There are several future directions for the study of cholest-8-en-3beta-ol, acetate. One area of interest is in the development of new drugs that target membrane-bound proteins and enzymes. Cholest-8-en-3beta-ol, acetate has been shown to affect the activity of these proteins, and further research could lead to the development of new therapeutic agents. Additionally, there is potential for the use of cholest-8-en-3beta-ol, acetate in the study of lipid metabolism and transport. Finally, there is interest in the development of new methods for synthesizing cholest-8-en-3beta-ol, acetate and other related sterol compounds.
Méthodes De Synthèse
Cholest-8-en-3beta-ol, acetate can be synthesized from cholesterol through various chemical reactions. One of the common methods involves the acetylation of cholesterol using acetic anhydride in the presence of a catalyst. The resulting compound is cholest-8-en-3beta-ol, acetate, which can be purified through column chromatography.
Applications De Recherche Scientifique
Cholest-8-en-3beta-ol, acetate has been studied for its potential applications in various scientific research fields. One of the primary applications is in the study of membrane structure and function. Cholest-8-en-3beta-ol, acetate has been shown to affect the fluidity and permeability of cell membranes, which can have important implications for cellular processes such as signaling and transport.
Propriétés
Numéro CAS |
17137-74-5 |
|---|---|
Nom du produit |
Cholest-8-en-3beta-ol, acetate |
Formule moléculaire |
C29H48O2 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
[(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25-26H,7-18H2,1-6H3/t20-,22?,23+,25-,26+,28+,29-/m1/s1 |
Clé InChI |
VDLGFFVBSBOWKP-HUZKYICYSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Synonymes |
Cholest-8-en-3β-ol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
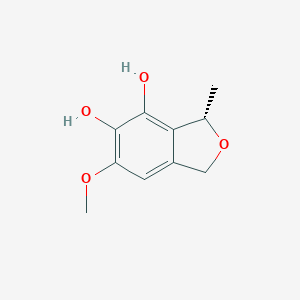
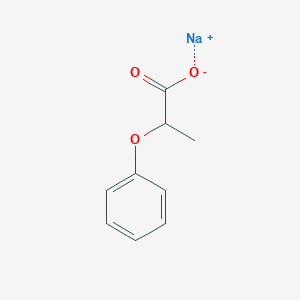
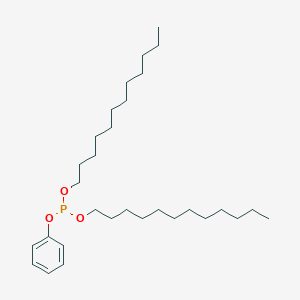
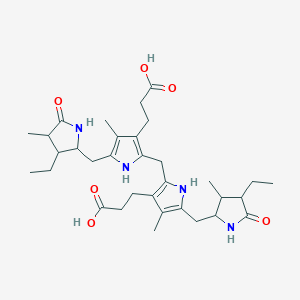
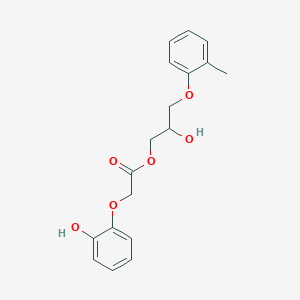
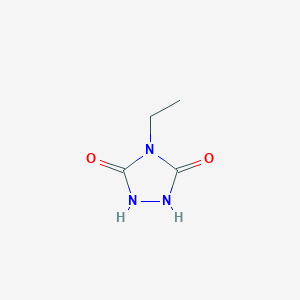
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
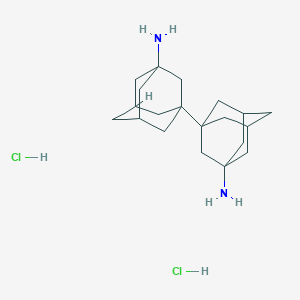
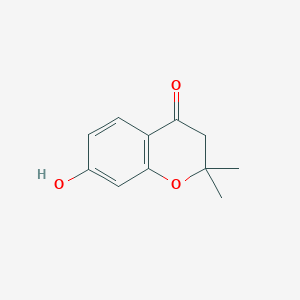

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

